1'-Epi Gemcitabine Hydrochloride

Description

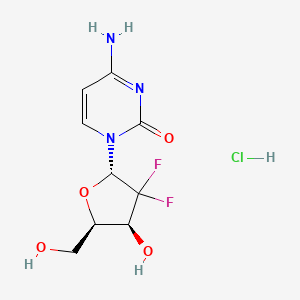

Structure

3D Structure of Parent

Properties

CAS No. |

122111-05-1 |

|---|---|

Molecular Formula |

C9H12ClF2N3O4 |

Molecular Weight |

299.66 g/mol |

IUPAC Name |

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1 |

InChI Key |

OKKDEIYWILRZIA-ZWKSQQCZSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |

Appearance |

White to Light Beige Solid |

melting_point |

204-206°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1’-Epi Gemcitabine Hydrochloride; 4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride, also known as the α-anomer of Gemcitabine, is a crucial reference standard in the pharmaceutical industry. As an epimer of the potent chemotherapeutic agent Gemcitabine, it plays a significant role in the quality control and analysis of Gemcitabine drug products. This technical guide provides a comprehensive overview of the core basic properties of 1'-Epi Gemcitabine Hydrochloride, including its physicochemical characteristics, and outlines relevant experimental protocols for its analysis and characterization.

Core Physicochemical Properties

This compound is the hydrochloride salt of the alpha-anomer of Gemcitabine.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride | [1] |

| Synonyms | Gemcitabine EP Impurity B, Gemcitabine α-anomer | [2][3] |

| CAS Number | 122111-05-1 | [1] |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [4] |

| Molecular Weight | 299.66 g/mol | [4] |

Mechanism of Action and Signaling Pathways

As an epimer of Gemcitabine, this compound is anticipated to share a similar mechanism of action. Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.[2] The active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), are key to its cytotoxic effects. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication. dFdCTP is incorporated into DNA, causing chain termination and triggering cell death.[5]

The primary signaling pathway affected by Gemcitabine involves the DNA damage response. By inducing DNA strand breaks, Gemcitabine activates cell cycle checkpoints and apoptotic pathways.

Below is a diagram illustrating the generally accepted metabolic activation and mechanism of action for Gemcitabine, which is presumed to be similar for its 1'-epimer.

Experimental Protocols

While specific protocols for this compound are not abundant, the methodologies used for Gemcitabine are directly applicable. As this compound is primarily used as a reference standard, analytical methods for its identification and quantification are of high importance.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is essential for determining the purity of this compound and for quantifying it in various samples.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for achieving good separation from Gemcitabine and other impurities.

-

Detection: UV detection at a wavelength of approximately 270 nm is suitable for quantification.

-

Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a component of it.

-

Internal Standard: An internal standard can be used for improved accuracy and precision in quantification.

Workflow Diagram:

In Vitro Cytotoxicity Assay

To assess the biological activity of this compound, a cytotoxicity assay using cancer cell lines can be performed. This would typically be a comparative study with Gemcitabine.

Methodology:

-

Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic, lung, breast cancer) should be used.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: A serial dilution of this compound and Gemcitabine Hydrochloride is prepared and added to the cells.

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compounds.

Workflow Diagram:

Synthesis and Purification

The synthesis of Gemcitabine often results in a mixture of the α and β anomers. The separation of these anomers is a critical step in obtaining pure this compound. A general approach for purification involves crystallization techniques.

Methodology:

-

A crude mixture of Gemcitabine anomers is dissolved in a suitable solvent system, which may consist of a primary solvent in which the compound is soluble and an anti-solvent to induce crystallization.

-

The solution is heated to ensure complete dissolution and then slowly cooled to promote the selective crystallization of one anomer.

-

The resulting crystals are isolated by filtration, washed, and dried.

-

The purity of the isolated anomer is confirmed by analytical methods such as HPLC.

It has been noted that Gemcitabine hydrochloride can anomerize in a 0.1 N NaOH solution at 40°C, which could be a potential, albeit less controlled, method for generating the α-anomer for research purposes.[6]

Conclusion

This compound is an essential chemical entity for the pharmaceutical analysis of Gemcitabine. While its biological activity is not the primary focus of its use, understanding its basic properties and the methods for its characterization are vital for ensuring the quality and safety of Gemcitabine-based therapies. The experimental protocols outlined in this guide, largely adapted from those used for Gemcitabine, provide a solid foundation for researchers and drug development professionals working with this compound. Further studies dedicated to the specific physicochemical and biological properties of this compound would be beneficial to the scientific community.

References

- 1. Synthesis and biological activity of a gemcitabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemcitabine EP Impurity B | 95058-85-8 | SynZeal [synzeal.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

1'-Epi Gemcitabine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Epi Gemcitabine Hydrochloride, the α-anomer of the widely used chemotherapeutic agent, Gemcitabine. While extensive research has elucidated the chemical structure and properties of this stereoisomer, a notable scarcity of specific biological and pharmacological data exists in the public domain. Consequently, this document summarizes the available information on this compound and contextualizes its significance by drawing comparisons with its pharmacologically active counterpart, Gemcitabine.

Core Chemical Identity

This compound is primarily recognized as a process-related impurity in the synthesis of Gemcitabine. The key differentiating feature is the stereochemistry at the 1'-carbon of the deoxyribofuranose ring, where the cytosine base is in an axial (α) position, in contrast to the equatorial (β) orientation in the active Gemcitabine molecule. This seemingly subtle structural variance has profound implications for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride[1] |

| Synonyms | Gemcitabine alpha-anomer, Gemcitabine EP Impurity B[1] |

| CAS Number | 122111-05-1[1][2] |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄[1][2] |

| Molecular Weight | 299.66 g/mol [1][2] |

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and biological characterization of this compound are not extensively reported in peer-reviewed literature. The primary focus of synthetic chemistry in this area is the stereoselective production of the β-anomer (Gemcitabine) and the removal of the α-anomer impurity.

Separation of Gemcitabine Anomers by Preparative HPLC

A common technique for separating the α and β anomers of Gemcitabine is preparative High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on analytical methods described in the literature.

Objective: To isolate 1'-Epi Gemcitabine from a mixture of Gemcitabine anomers.

Instrumentation:

-

Preparative HPLC system with a UV-Vis detector

-

Preparative reverse-phase C18 column

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Anomeric mixture of Gemcitabine

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. An isocratic elution with a ratio of 90:10 (water:acetonitrile) has been reported for analytical separation and can be used as a starting point for optimization.[3]

-

Sample Preparation: Dissolve the anomeric mixture in the mobile phase to a suitable concentration for preparative injection.

-

Chromatographic Conditions:

-

Column: A preparative C18 column.

-

Flow Rate: Optimize the flow rate for the preparative column, which will be significantly higher than analytical flow rates. A starting point could be in the range of 10-50 mL/min depending on the column dimensions.

-

Detection Wavelength: 275 nm.[3]

-

Injection Volume: The injection volume will depend on the column capacity and sample concentration.

-

-

Fraction Collection: Collect the eluent corresponding to the peak of the α-anomer. The retention time of the α-anomer is typically shorter than the β-anomer in reverse-phase chromatography.

-

Post-Preparative Processing: Evaporate the solvent from the collected fractions under reduced pressure. The resulting solid can be further purified by recrystallization.

Note: This protocol is a general guideline and requires optimization for specific equipment and sample characteristics.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the isolated compound:

-

HPLC: To assess purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the α-anomeric configuration, which can be determined by the coupling constants of the anomeric proton.[4][5]

Biological Activity and Mechanism of Action

There is a significant lack of data regarding the biological activity of this compound. Its frequent mention as an impurity and use as an experimental control strongly suggest that it possesses little to no cytotoxic activity compared to Gemcitabine. The stereochemistry at the 1'-position is critical for the enzymatic interactions required for the activation and mechanism of action of Gemcitabine.

The Mechanism of Action of Gemcitabine (β-anomer)

To comprehend the likely inactivity of the α-anomer, it is essential to understand the well-established mechanism of the β-anomer. Gemcitabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[6]

-

Cellular Uptake: Gemcitabine enters the cell via nucleoside transporters.

-

Activation: It is sequentially phosphorylated by deoxycytidine kinase (dCK) to Gemcitabine monophosphate (dFdCMP), and then by other nucleoside kinases to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[6]

-

Dual Mode of Action:

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[7]

-

DNA Chain Termination: dFdCTP is incorporated into DNA, and after the addition of one more nucleotide, it inhibits further DNA elongation, a process known as "masked chain termination."[6] This ultimately leads to the induction of apoptosis.

-

The precise spatial arrangement of the nucleobase and the sugar moiety in the β-anomer is essential for its recognition by deoxycytidine kinase and DNA polymerases. The altered stereochemistry in the α-anomer likely prevents its efficient phosphorylation, thereby precluding its activation and subsequent cytotoxic effects.

Quantitative Biological Data

A comprehensive search of scientific literature and databases did not yield any quantitative biological data, such as IC50 values, for this compound. This absence of data further reinforces the understanding that this anomer is not considered biologically active and is primarily relevant as a chemical entity for analytical and quality control purposes in the manufacturing of Gemcitabine.

Conclusion

This compound, the α-anomer of Gemcitabine, is a well-characterized chemical compound. However, its biological significance appears to be limited to its role as a process-related impurity in the synthesis of the active pharmaceutical ingredient. The critical importance of the β-anomeric configuration for the enzymatic activation and mechanism of action of Gemcitabine provides a strong rationale for the presumed lack of pharmacological activity of the 1'-Epi form. For researchers and professionals in drug development, the primary relevance of this compound lies in its use as a reference standard to ensure the stereochemical purity and, consequently, the efficacy and safety of Gemcitabine.

References

- 1. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

1'-Epi Gemcitabine Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine Hydrochloride is a synthetic nucleoside analogue and a stereoisomer of the potent anticancer drug, Gemcitabine. Specifically, it is the α-anomer of Gemcitabine, distinguishing it from the biologically active β-anomer configuration of the parent compound. While Gemcitabine is a cornerstone in the treatment of various solid tumors, this compound is primarily utilized as an experimental control in research settings. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, predicated on the well-established pharmacology of Gemcitabine and the critical role of stereochemistry in the bioactivity of nucleoside analogues.

The Central Role of Anomeric Configuration in Nucleoside Analogues

The biological activity of nucleoside analogues is profoundly influenced by their three-dimensional structure, particularly the stereochemistry at the anomeric carbon (C1') of the sugar moiety. In naturally occurring nucleosides, the glycosidic bond between the nucleobase and the sugar is in the β-configuration. This specific orientation is crucial for recognition and interaction with key cellular machinery, including nucleoside transporters and kinases.

-

β-Anomer (e.g., Gemcitabine): This is the biologically active form that is recognized by enzymes responsible for its metabolic activation.

-

α-Anomer (e.g., 1'-Epi Gemcitabine): This isomeric form often exhibits significantly reduced or no biological activity due to steric hindrance, which prevents efficient binding to the active sites of critical enzymes.

Postulated Mechanism of Action of this compound

While direct, in-depth studies on the mechanism of action of this compound are limited, its action can be inferred from the well-documented mechanism of Gemcitabine and the principles of structure-activity relationships for nucleoside analogues. The proposed mechanism involves a series of intracellular transformations, though each step is likely to be significantly less efficient than for the β-anomer, Gemcitabine.

Cellular Uptake

Like Gemcitabine, this compound is a hydrophilic molecule and requires active transport across the cell membrane. This is mediated by various human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). However, the altered stereochemistry of the α-anomer may lead to a lower affinity for these transporters, resulting in reduced intracellular accumulation compared to Gemcitabine.

Metabolic Activation: A Likely Point of Attenuation

The cytotoxic activity of Gemcitabine is dependent on its sequential phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. This process is initiated by the enzyme deoxycytidine kinase (dCK).

-

Initial Phosphorylation (Rate-Limiting Step): Deoxycytidine kinase (dCK) phosphorylates Gemcitabine to Gemcitabine monophosphate (dFdCMP). The α-configuration of 1'-Epi Gemcitabine likely makes it a poor substrate for dCK, significantly hindering this initial and rate-limiting activation step.

-

Subsequent Phosphorylations: If dFdCMP is formed from the α-anomer, it would be further phosphorylated by other nucleoside kinases to the diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

Inhibition of DNA Synthesis and Induction of Apoptosis

Assuming a minimal level of activation to its triphosphate form (dFdCTP), 1'-Epi Gemcitabine would interfere with DNA synthesis through mechanisms analogous to Gemcitabine. Molecular docking experiments suggest that this compound can substitute for deoxycytidine during DNA strand elongation, thereby interfering with DNA synthesis and replication.[]

The active metabolites of Gemcitabine exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of the triphosphate metabolite into DNA.

-

"Masked" Chain Termination: The triphosphate metabolite (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked" chain termination and the induction of apoptosis (programmed cell death).

While the ultimate cytotoxic mechanisms are likely shared, the significantly reduced efficiency of the initial activation steps for 1'-Epi Gemcitabine renders it a much less potent agent than Gemcitabine.

Data Presentation

As there is a lack of specific quantitative data from preclinical or clinical studies for this compound, a comparative table illustrating the key differences in the context of its likely attenuated activity is presented below.

| Feature | Gemcitabine Hydrochloride (β-anomer) | This compound (α-anomer) - Postulated |

| Anomeric Configuration | β | α |

| Substrate for dCK | Yes (Efficient) | Likely Poor Substrate |

| Metabolic Activation | Efficient | Inefficient |

| Cytotoxic Potency | High | Very Low to Negligible |

| Primary Use | Anticancer Therapeutic | Experimental Control |

Experimental Protocols

The following are generalized methodologies for key experiments that would be required to definitively characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., pancreatic, lung, breast cancer lines) are seeded in 96-well plates.

-

After 24 hours, cells are treated with serial dilutions of this compound and Gemcitabine Hydrochloride (as a positive control) for 72 hours.

-

Cell viability is assessed using an MTT or similar colorimetric assay.

-

The half-maximal inhibitory concentration (IC50) is calculated for each compound.

-

Cellular Uptake Studies

-

Objective: To measure the intracellular accumulation of 1'-Epi Gemcitabine.

-

Methodology:

-

Cancer cells are incubated with radiolabeled [³H]-1'-Epi Gemcitabine or [³H]-Gemcitabine for various time points.

-

Cells are washed to remove extracellular drug.

-

Intracellular radioactivity is measured by scintillation counting.

-

Uptake rates are calculated and compared.

-

In Vitro Kinase Assay

-

Objective: To determine if 1'-Epi Gemcitabine is a substrate for deoxycytidine kinase (dCK).

-

Methodology:

-

Recombinant human dCK is incubated with 1'-Epi Gemcitabine or Gemcitabine in the presence of ATP.

-

The formation of the monophosphate metabolite is measured over time using high-performance liquid chromatography (HPLC).

-

Kinetic parameters (Km and Vmax) are determined.

-

Visualizations

Signaling Pathways and Logical Relationships

Figure 1. Comparative metabolic activation and mechanism of action of Gemcitabine and 1'-Epi Gemcitabine.

Experimental Workflow

Figure 2. Proposed experimental workflow to characterize the mechanism of 1'-Epi Gemcitabine HCl.

Conclusion

This compound, as the α-anomer of Gemcitabine, is presumed to share the same fundamental cytotoxic mechanism of inhibiting DNA synthesis. However, its altered stereochemistry at the anomeric carbon is expected to severely impede its metabolic activation, particularly the initial phosphorylation by deoxycytidine kinase. This renders it a significantly less potent compound, justifying its primary role as a negative or experimental control in studies involving Gemcitabine. Further detailed biochemical and cellular studies are necessary to fully quantify the extent to which its α-anomeric configuration attenuates its biological activity at each step of its mechanistic pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of 1'-Epi Gemcitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1'-Epi Gemcitabine Hydrochloride, the α-anomer of the potent anti-cancer drug, Gemcitabine. While often considered a process-related impurity in the manufacturing of Gemcitabine, the isolation and characterization of this compound are crucial for quality control, reference standardization, and further pharmacological investigation. This document details the synthetic pathways leading to anomeric mixtures of Gemcitabine, followed by specific protocols for the purification of the α-anomer.

Synthesis of Gemcitabine Anomeric Mixtures

The synthesis of Gemcitabine Hydrochloride invariably produces a mixture of the desired β-anomer (Gemcitabine) and the undesired α-anomer (1'-Epi Gemcitabine). The ratio of these anomers is influenced by the chosen synthetic route and reaction conditions. A common strategy involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.

A frequently employed method that yields a significant proportion of the α-anomer, making it a suitable starting point for its isolation, is the convergent synthesis approach. This process typically results in an anomeric mixture that can range from a 1:1 to a 1:4 α/β ratio.[1]

General Synthesis Pathway

The synthesis commences with a protected 2-deoxy-2,2-difluoro-D-erythro-pentafuranose, which is activated at the anomeric carbon, typically as a sulfonate. This intermediate is then coupled with a silylated cytosine derivative. The reaction proceeds through a nucleophilic substitution, leading to the formation of the N-glycosidic bond. The choice of protecting groups, solvents, and catalysts can influence the stereochemical outcome of this coupling step. Following the coupling, deprotection of the sugar and base moieties and subsequent treatment with hydrochloric acid yields the hydrochloride salt of the anomeric mixture.

References

1'-Epi Gemcitabine Hydrochloride: A Technical Guide to its Discovery and History as a Critical Stereoisomer of Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1'-Epi Gemcitabine (B846) Hydrochloride, the α-anomer of the potent chemotherapeutic agent, Gemcitabine. The discovery of this stereoisomer is intrinsically linked to the synthesis and development of Gemcitabine itself, where it emerged as a process-related impurity. This document details the critical role of stereochemistry in the biological activity of Gemcitabine, outlines the synthetic pathways leading to the formation of both anomers, and describes the analytical methods for their separation and characterization. While 1'-Epi Gemcitabine Hydrochloride is primarily known as an inactive isomer and a critical quality attribute to be controlled during drug manufacturing, understanding its properties is essential for the robust production and quality control of Gemcitabine.

Introduction: The Emergence of a Stereoisomeric Impurity

The story of this compound is not one of a targeted discovery for therapeutic benefit, but rather a consequence of the chemical synthesis of its potent β-anomer, Gemcitabine. Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a nucleoside analog that has become a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its development in the early 1980s by researchers at Eli Lilly and Company marked a significant advancement in chemotherapy.[2]

During the chemical synthesis of Gemcitabine, the formation of a glycosidic bond between the difluorinated sugar moiety and the cytosine base can result in a mixture of two anomers: the biologically active β-anomer (Gemcitabine) and the inactive α-anomer, known as 1'-Epi Gemcitabine.[] The "discovery" of 1'-Epi Gemcitabine was, therefore, an analytical finding of an undesired byproduct. Its history is one of being a critical process-related impurity that must be carefully monitored and removed to ensure the safety and efficacy of the final drug product.

The Critical Role of 1'-Stereochemistry in Biological Activity

The profound difference in the pharmacological activity between Gemcitabine and its 1'-Epi isomer underscores the importance of stereochemistry in drug action. The therapeutic effect of Gemcitabine is dependent on its intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4][5]

The β-configuration of Gemcitabine mimics the natural substrate, deoxycytidine, allowing it to be recognized and phosphorylated by dCK. In contrast, the α-anomeric configuration of 1'-Epi Gemcitabine is not a suitable substrate for this critical bioactivation step. This lack of phosphorylation renders 1'-Epi Gemcitabine biologically inactive. Consequently, it cannot exert the cytotoxic effects characteristic of Gemcitabine, which include the inhibition of ribonucleotide reductase and the termination of DNA chain elongation.[4]

Signaling Pathway of Gemcitabine Activation and Action

The following diagram illustrates the intracellular metabolic pathway of Gemcitabine. 1'-Epi Gemcitabine does not effectively enter this pathway due to the inability of dCK to phosphorylate the α-anomer.

Caption: Intracellular activation pathway of Gemcitabine and the metabolic block of 1'-Epi Gemcitabine.

Synthesis and Formation of Anomeric Mixtures

The synthesis of Gemcitabine is a multi-step process that often involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine. A key challenge in this synthesis is controlling the stereochemistry at the anomeric (1') position. Many synthetic routes produce a mixture of the α and β anomers.

Generalized Synthetic Scheme

A common approach involves the reaction of a glycosyl donor, such as a protected difluororibofuranosyl sulfonate or halide, with a silylated cytosine derivative. This reaction can proceed through mechanisms that do not provide complete stereocontrol, leading to the formation of both 1'-Epi Gemcitabine (the α-anomer) and Gemcitabine (the β-anomer). The ratio of these anomers can vary depending on the specific reaction conditions, protecting groups, and solvents used.

Caption: Generalized workflow for the synthesis and separation of Gemcitabine anomers.

Data Summary: A Tale of Two Anomers

The physicochemical properties of the two anomers are very similar, making their separation challenging. However, their biological activities are starkly different.

| Property | Gemcitabine Hydrochloride (β-anomer) | This compound (α-anomer) | Reference(s) |

| Systematic Name | 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one hydrochloride | 4-amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one hydrochloride | [] |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | C₉H₁₂ClF₂N₃O₄ | [] |

| Molecular Weight | 299.66 g/mol | 299.66 g/mol | [] |

| CAS Number | 122111-03-9 | 122111-05-1 | [] |

| Biological Activity | Potent anticancer agent | Biologically inactive | [4] |

| dCK Substrate | Yes | No | [4] |

| Cytotoxicity (IC50) | Varies by cell line (typically in the nM to low µM range) | Not reported; considered inactive | [6] |

Experimental Protocols: Separation and Characterization

The control of 1'-Epi Gemcitabine as an impurity is a critical aspect of the manufacturing process of Gemcitabine. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the two anomers.

Representative HPLC Method for Anomer Separation

Objective: To separate and quantify Gemcitabine (β-anomer) from its α-anomer, 1'-Epi Gemcitabine.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 270 nm.

-

Column Temperature: Controlled, for example, at 25°C.

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of Gemcitabine Hydrochloride and this compound reference standards in a suitable diluent (e.g., the mobile phase).

-

Sample Preparation: Dissolve the sample containing the anomeric mixture in the diluent to a known concentration.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Analysis: Record the chromatograms and determine the retention times for the α and β anomers from the standard injection. In the sample chromatogram, identify and integrate the peaks corresponding to each anomer.

-

Quantification: Calculate the percentage of 1'-Epi Gemcitabine in the sample relative to the Gemcitabine peak area.

Expected Outcome: The β-anomer (Gemcitabine) and the α-anomer (1'-Epi Gemcitabine) will be separated as distinct peaks, allowing for their accurate quantification. The acceptance criteria for the level of the α-anomer are typically defined by regulatory authorities.

Conclusion

The discovery and history of this compound are fundamentally intertwined with its therapeutically active counterpart, Gemcitabine. It serves as a classic example in medicinal chemistry where a subtle change in stereochemistry at a single chiral center can completely abrogate biological activity. While not a therapeutic agent itself, 1'-Epi Gemcitabine is a critical molecule for drug development professionals, as its presence as an impurity must be strictly controlled to ensure the quality, safety, and efficacy of Gemcitabine. The ongoing efforts to develop stereoselective syntheses of Gemcitabine highlight the importance of understanding and controlling the formation of such isomers. This technical guide has provided an in-depth look at the origins, significance, and analytical considerations of this important stereoisomer.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1'-Epi Gemcitabine Hydrochloride

Disclaimer: This technical guide primarily details the solubility and stability of Gemcitabine (B846) Hydrochloride. Specific experimental data for its epimer, 1'-Epi Gemcitabine Hydrochloride, is not widely available in published literature. Researchers and drug development professionals should consider the presented data as a reference and are strongly encouraged to perform specific solubility and stability studies for this compound to establish its unique physicochemical profile. The methodologies described herein are generally applicable for such investigations.

Introduction

Gemcitabine Hydrochloride is a well-established nucleoside analog used in the treatment of various cancers. Its efficacy and safety are intrinsically linked to its physicochemical properties, including solubility and stability. This compound is a stereoisomer of Gemcitabine, differing in the configuration at the 1'-position of the ribose sugar. While it may be present as an impurity or used as an experimental control, its distinct stereochemistry can lead to different solubility and stability characteristics compared to the parent compound.[1] This guide provides a comprehensive overview of the known solubility and stability of Gemcitabine Hydrochloride, offering a foundational understanding for researchers working with its 1'-epimer.

Solubility Profile

The solubility of a drug substance is a critical factor in its formulation development, affecting its dissolution rate and bioavailability. The hydrochloride salt form of Gemcitabine enhances its aqueous solubility.

Aqueous Solubility of Gemcitabine Hydrochloride

Gemcitabine Hydrochloride is soluble in water.[2] The aqueous solubility has been reported to be 70.2 mg/mL in purified water.[2] Another source indicates a solubility of 25 mg/mL in water.

Solubility of Gemcitabine Hydrochloride in Organic and Other Solvents

The solubility of Gemcitabine and its hydrochloride salt has been determined in various organic solvents and buffer systems. This information is crucial for analytical method development and for the preparation of stock solutions.

| Solvent/System | Compound Form | Reported Solubility |

| Water | Gemcitabine Hydrochloride | 70.2 mg/mL[2] |

| Water | Gemcitabine Hydrochloride | ≥10 mg/mL |

| Water | Gemcitabine, HCl | 25 mg/mL |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | Gemcitabine | approx. 2 mg/mL[3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Gemcitabine (hydrochloride) | approx. 10 mg/ml[4] |

| Methanol | Gemcitabine Hydrochloride | Slightly soluble[2] |

| Ethanol | Gemcitabine | approx. 0.25 mg/ml[3] |

| Ethanol | Gemcitabine Hydrochloride | Practically insoluble[2] |

| Dimethyl Sulfoxide (DMSO) | Gemcitabine | 5 mg/ml[3] |

| Dimethylformamide (DMF) | Gemcitabine | 0.1 mg/ml[3] |

| Polar Organic Solvents | Gemcitabine Hydrochloride | Practically insoluble[2] |

It is important to note that the solubility of this compound may differ from these values and should be experimentally determined.

Stability Profile

The chemical stability of a drug substance is paramount to ensure its potency and safety over its shelf life. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

pH-Dependent Stability of Gemcitabine Hydrochloride

The degradation of Gemcitabine is significantly influenced by pH. A pH-rate profile for Gemcitabine indicates that it exhibits maximum stability in the pH range of 7 to 9.5.[5] However, due to solubility limitations at pH ≥ 6, the stability in this range was not fully determined in some studies.[5] The degradation is catalyzed by protons at acidic pH and by hydroxyl ions at basic pH.[5]

-

Acidic Conditions: In 0.1 N HCl at 40°C, Gemcitabine undergoes deamination to form its uridine (B1682114) analogue, with approximately 86% of the initial drug remaining after 4 weeks.[6] Cleavage of the N-glycosidic bond or anomerization to the α-anomer (1'-epimer) was not observed under these conditions.[6]

-

Basic Conditions: In 0.1 N NaOH at 40°C, anomerization of Gemcitabine to its α-anomer (1'-epimer) has been observed.[6] After 4 weeks under these basic conditions, approximately 72% of the initial Gemcitabine remains, with the formation of uridine hydrolysis products as well.[6]

Temperature and Light Stability of Gemcitabine Hydrochloride

-

Temperature: Reconstituted solutions of Gemcitabine Hydrochloride (38 mg/mL) are chemically stable for at least 35 days at 23°C.[7] However, when stored at 4°C, crystal formation can occur after 14 days, which do not redissolve upon warming.[7] This crystallization can lead to a 20% to 35% loss of Gemcitabine content in the solution.[7] Diluted solutions in 0.9% sodium chloride in polyolefin bags are stable for at least 49 days at both 5 ± 3°C and 23 ± 2°C.[8]

-

Light: Exposure to or protection from light does not appear to significantly alter the stability of Gemcitabine Hydrochloride solutions.[7][9]

Stability in Infusion Solutions

Gemcitabine Hydrochloride for injection is typically reconstituted and then further diluted for intravenous administration. Its stability in common infusion fluids is a critical consideration for clinical practice.

| Infusion Solution | Concentration | Container | Storage Conditions | Stability Duration |

| 0.9% Sodium Chloride Injection | 0.1 and 10 mg/mL | PVC bags | 4°C and 23°C | At least 35 days[7] |

| 5% Dextrose Injection | 0.1 and 10 mg/mL | PVC bags | 4°C and 23°C | At least 35 days[7] |

| 0.9% Sodium Chloride Injection | 38 mg/mL | Plastic syringes | 4°C and 23°C | At least 35 days[7] |

| 0.9% Sodium Chloride | 1600 mg/292 ml, 1800 mg/297 ml, 2000 mg/303 ml | Polyolefin bags | 5 ± 3°C and 23 ± 2°C | At least 49 days[8] |

| 0.9% Sodium Chloride | 2 mg/ml and 30 mg/ml | PVC-free bags and glass bottles | Room Temperature | 7 days[9] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a drug substance like this compound. These are based on standard pharmaceutical industry practices and methods reported for Gemcitabine Hydrochloride.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, methanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Data Analysis: The solubility is expressed as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Stability Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Chromatographic Conditions Development:

-

Column: A reversed-phase column (e.g., C18) is commonly used.[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The composition can be optimized for optimal separation.[10][12]

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for Gemcitabine) is generally employed.[10][11]

-

Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and controlled column temperatures (e.g., 25°C) are used.[10]

-

-

Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to generate degradation products.

-

Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.[6]

-

Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.[6]

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid or solution to high temperatures.

-

Photodegradation: Expose the solution to UV light.

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

While specific data on the solubility and stability of this compound is scarce, the extensive information available for Gemcitabine Hydrochloride provides a valuable starting point for researchers. The provided data tables and experimental protocols offer a framework for the systematic investigation of this epimer. It is imperative that the distinct physicochemical properties of this compound are experimentally determined to ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. The stereochemical difference at the 1'-position can have a significant impact on molecular packing in the solid state and interactions in solution, thereby influencing both solubility and degradation pathways. Therefore, direct experimental evaluation is non-negotiable for drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride and its Core Counterpart, Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gemcitabine (B846) Hydrochloride, a widely used nucleoside analog in cancer therapy, and its stereoisomer, 1'-Epi Gemcitabine Hydrochloride (CAS Number 122111-05-1). While this compound, the α-anomer, primarily serves as an experimental control and impurity reference standard, a thorough understanding of the pharmacologically active β-anomer, Gemcitabine, is crucial for its contextual application in research and development.[1][2][3] This document will delve into the core mechanisms of action, relevant signaling pathways, and established experimental protocols related to Gemcitabine, which are foundational for any comparative studies involving its 1'-epimer. All quantitative data is presented in structured tables for clarity, and key cellular processes are visualized using Graphviz diagrams.

Introduction to Gemcitabine and its 1'-Epimer

Gemcitabine, chemically known as 2'-deoxy-2',2'-difluorocytidine monohydrochloride (β-isomer), is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[4] Its therapeutic efficacy stems from its role as a pyrimidine (B1678525) nucleoside analog antimetabolite that disrupts DNA synthesis and repair, ultimately leading to apoptosis.[5]

This compound is the α-anomer of Gemcitabine.[3] Due to the stereochemical difference at the anomeric carbon, it is not the pharmacologically active form used in clinical settings. Its primary utility is in analytical and comparative research, serving as a reference standard to identify and quantify impurities in Gemcitabine drug products and as a negative control in biological assays to elucidate the specific activity of the β-anomer.[2][6]

Table 1: Chemical and Physical Properties

| Property | This compound | Gemcitabine Hydrochloride |

| CAS Number | 122111-05-1[3] | 122111-03-9 |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄[1][2] | C₉H₁₁F₂N₃O₄ · HCl |

| Molecular Weight | 299.66 g/mol [1][2] | 299.66 g/mol |

| Synonyms | Gemcitabine EP Impurity B; Gemcitabine α-anomer hydrochloride[3][7] | Gemzar; LY 188011 |

| Chemical Structure | α-anomer | β-anomer |

| Primary Role | Experimental control, impurity reference[2][6] | Antineoplastic agent |

Mechanism of Action of Gemcitabine

The cytotoxic effects of Gemcitabine are exerted through a series of intracellular transformations and interactions with key cellular machinery.

Cellular Uptake and Activation

As a hydrophilic molecule, Gemcitabine requires active transport into the cell, primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[4] Once inside the cell, Gemcitabine, a prodrug, undergoes sequential phosphorylation to become pharmacologically active.

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Gemcitabine to Gemcitabine monophosphate (dFdCMP).[4]

-

Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to Gemcitabine diphosphate (B83284) (dFdCDP).[4]

-

Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active Gemcitabine triphosphate (dFdCTP).[4]

Inhibition of DNA Synthesis and Repair

The active metabolites of Gemcitabine, dFdCDP and dFdCTP, disrupt DNA synthesis through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RRM1).[4] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM1, dFdCDP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This depletion enhances the incorporation of dFdCTP into DNA due to reduced competition.[4]

-

Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into the elongating DNA strand by DNA polymerases.[8] After dFdCTP is incorporated, one more nucleotide is added to the growing chain. This "masks" the faulty nucleoside from the proofreading and repair mechanisms of the cell. However, the DNA polymerase is then unable to proceed further, leading to an irreparable error that halts DNA synthesis and ultimately triggers apoptosis.[4][8] This process is termed "masked chain termination".[4]

Figure 1. Intracellular activation and dual inhibitory mechanism of Gemcitabine.

Signaling Pathways Modulated by Gemcitabine

Gemcitabine-induced DNA damage and replication stress activate several signaling pathways that influence cell fate, including cell cycle arrest and apoptosis.

Cell Cycle Checkpoint Activation

By stalling DNA replication, Gemcitabine triggers the activation of DNA damage response (DDR) pathways. These pathways are primarily orchestrated by the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATR-Chk1 Pathway: Replication stress activates the ATR-Chk1 signaling cascade, which leads to cell cycle arrest, primarily at the G1/S and S phases. This allows time for DNA repair.[9]

-

ATM-Chk2 Pathway: Double-strand breaks, which can arise from stalled replication forks, activate the ATM-Chk2 pathway. This pathway also contributes to cell cycle arrest and can initiate apoptosis if the damage is irreparable.[9]

Figure 2. Gemcitabine-induced activation of DNA damage response pathways.

Quantitative Data

Table 2: In Vitro Cytotoxicity of Gemcitabine (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 3.3 µM | [10] |

| CaLo | Cervical Cancer | 0.3 µM | [10] |

| C33A | Cervical Cancer | 0.1 µM | [10] |

| SiHa | Cervical Cancer | >1000 µM | [10] |

| CCRF-CEM | Leukemia | 1 ng/mL | [11] |

| H157, H460, H322 | Lung Cancer | Varies with Cul4A expression | [12] |

| 42 CRC Cell Lines | Colorectal Cancer | Data available in GDSC database | [13] |

Table 3: Pharmacokinetic Parameters of Gemcitabine in Humans

| Parameter | Value | Infusion Conditions | Reference |

| Plasma Half-life | 42 - 94 min | - | [14] |

| Clearance | 2.7 L/min | - | [15] |

| Volume of Distribution (Central) | 15 L | - | [15] |

| Cmax (Plasma) | 10-20 µM (Saturation) | 1000 mg/m² over 30 min | [16] |

| Cmax (Plasma) | 2.5-10 µM | 300 mg/m² over 1-3 h | [16] |

| Hepatic Extraction Ratio | 0.55 - 0.89 | 75-180 mg/m² (24-h HAI) | [17] |

Experimental Protocols

The following protocols are standard methodologies used to evaluate the cellular effects of Gemcitabine. These same protocols would be employed in studies involving this compound to provide a direct comparison of activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

-

Drug Treatment: Treat cells with a range of concentrations of Gemcitabine (and this compound as a control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Culture cells to exponential growth and treat with the desired concentrations of Gemcitabine for various time points (e.g., 24, 48 hours).[18]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity and quantify the percentage of cells in each phase of the cell cycle.[18]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Gemcitabine as described in previous protocols.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantification: Determine the percentage of cells in each quadrant.

Figure 3. General workflow for in vitro evaluation of Gemcitabine's cellular effects.

Conclusion

This compound serves as an indispensable tool for the robust analytical and biological characterization of its pharmacologically active counterpart, Gemcitabine. A comprehensive understanding of Gemcitabine's mechanism of action, from its cellular uptake and metabolic activation to its profound effects on DNA synthesis and cell cycle signaling, provides the essential framework for interpreting comparative data. The experimental protocols detailed herein represent the standard by which the activity of Gemcitabine and the relative inactivity of its 1'-epimer are assessed. This guide provides the foundational knowledge required for researchers and drug development professionals working with these compounds.

References

- 1. 1'-Epi gemcitabine, hydrochloride | 122111-05-1 | IE16542 [biosynth.com]

- 2. 1’-Epi Gemcitabine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. ClinPGx [clinpgx.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase I and pharmacokinetic study of gemcitabine given by 24-h hepatic arterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

1'-Epi Gemcitabine Hydrochloride molecular weight.

An In-depth Technical Guide to 1'-Epi Gemcitabine (B846) Hydrochloride

Introduction

1'-Epi Gemcitabine Hydrochloride is a stereoisomer of Gemcitabine Hydrochloride, a widely used chemotherapeutic agent. Specifically, it is the α-anomer, whereas Gemcitabine is the β-anomer. In the context of pharmaceutical manufacturing, this compound is primarily regarded as a process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final Gemcitabine drug product. This guide provides a detailed overview of its molecular characteristics, analytical methodologies for its quantification, and the biological pathways of its parent compound, Gemcitabine.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization in research and quality control settings.

| Property | Value | Citation(s) |

| Molecular Weight | 299.66 g/mol | [1][2] |

| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [1][2] |

| CAS Number | 122111-05-1 | [1][2] |

| IUPAC Name | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | [2] |

| Synonyms | Gemcitabine EP Impurity B, Gemcitabine α-anomer hydrochloride | [2] |

Synthesis and Purification Context

The synthesis of Gemcitabine often results in a mixture of the desired β-anomer (Gemcitabine) and the undesired α-anomer (1'-Epi Gemcitabine)[3]. Consequently, purification is a critical step to isolate pure Gemcitabine Hydrochloride.

Experimental Protocol: Anomeric Purification

High-Performance Liquid Chromatography (HPLC) is a common technique for both the analysis and purification of Gemcitabine from its epimer[4]. For larger-scale purification, column chromatography is employed. Below is a representative protocol based on patented methods.

Objective: To separate 1'-Epi Gemcitabine from Gemcitabine.

Methodology:

-

Stationary Phase: Silica (B1680970) gel is used as the stationary phase for the chromatographic separation[4].

-

Mobile Phase Preparation: A mixture of acetone (B3395972) and aqueous hydrochloric acid (pH adjusted to 2-3) is prepared as the mobile phase[4].

-

Column Packing: A chromatography column is packed with the silica gel stationary phase and equilibrated with the mobile phase.

-

Sample Loading: The crude mixture of Gemcitabine anomers is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The mobile phase is passed through the column to facilitate the separation of the anomers.

-

Fraction Collection: Fractions are collected as the solvent elutes from the column.

-

Analysis: The composition of each fraction is analyzed, typically by reversed-phase HPLC, to identify the fractions containing the pure Gemcitabine (β-anomer)[4].

-

Isolation: Fractions containing the purified Gemcitabine are pooled, and the solvent is removed to yield the purified product.

Analytical Methodologies

Accurate and robust analytical methods are essential for quantifying the levels of 1'-Epi Gemcitabine in Gemcitabine Hydrochloride active pharmaceutical ingredients (APIs). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

Experimental Protocol: RP-HPLC for Impurity Profiling

The following is a representative RP-HPLC method for the analysis of impurities in Gemcitabine Hydrochloride.

Objective: To separate and quantify Gemcitabine and its related impurities, including 1'-Epi Gemcitabine.

Methodology:

-

Standard and Sample Preparation:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV/PDA detector is used[5].

-

Chromatographic Conditions:

Parameter Condition Citation(s) Column C18 (250 x 4.6) mm, 5µm [5] Mobile Phase Acetonitrile and water mixture (e.g., 10:90 v/v) [6] Flow Rate 1.0 mL/min [6] Detection UV at 270 nm [7] | Injection Vol. | 20 µL |[7] |

-

Analysis: The prepared solutions are injected into the HPLC system, and the chromatograms are recorded. The retention times and peak areas are used to identify and quantify the impurities relative to the main Gemcitabine peak.

Biological Context: Gemcitabine's Mechanism of Action

As 1'-Epi Gemcitabine is an isomer of Gemcitabine, understanding the mechanism of action of Gemcitabine provides the necessary biological context. Gemcitabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects[8].

Gemcitabine is transported into the cell by nucleoside transporters (hENTs and hCNTs)[9][10]. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP)[9][11]. This is the rate-limiting step in its activation[12]. dFdCMP is then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms[9][13].

The active metabolites have a dual mechanism of action:

-

dFdCDP inhibits ribonucleotide reductase (RRM1/RRM2), an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of dCTP, which enhances the incorporation of dFdCTP into DNA[9][14].

-

dFdCTP competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase[8][11]. After dFdCTP is incorporated, one additional nucleotide is added, after which DNA polymerase cannot proceed. This action, known as "masked chain termination," effectively halts DNA synthesis and leads to apoptosis (programmed cell death)[8][14].

The primary route of inactivation for Gemcitabine is deamination by cytidine (B196190) deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), which is then excreted from the cell[9][10].

References

- 1. 1'-Epi gemcitabine, hydrochloride | 122111-05-1 | IE16542 [biosynth.com]

- 2. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound | 122111-05-1 | Benchchem [benchchem.com]

- 5. jchr.org [jchr.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for the study of 1'-Epi Gemcitabine Hydrochloride. As an epimer of the potent anticancer drug Gemcitabine, this compound is primarily utilized as an experimental control to elucidate the stereospecificity of Gemcitabine's activity.[1][2][3] The following protocols are standard assays for evaluating nucleoside analogs and are directly applicable for assessing the biological activity of this compound, which is anticipated to be significantly lower than that of Gemcitabine.

Mechanism of Action of the Parent Compound, Gemcitabine

Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects by inhibiting DNA synthesis and repair.[1] Upon cellular uptake, it is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA replication.[4] The primary signaling pathways implicated in Gemcitabine-induced cell death include the activation of stress-response pathways like JNK and p38 MAPK, and the modulation of the AMPK/mTOR pathway, ultimately leading to apoptosis.[5][6]

Data Presentation

Due to the limited publicly available in vitro activity data for this compound, the following tables present illustrative data to demonstrate the expected outcomes when comparing it to the active compound, Gemcitabine. This data is hypothetical and serves to guide the presentation of experimental results.

Table 1: Comparative Cytotoxicity (IC50) of Gemcitabine HCl and 1'-Epi Gemcitabine HCl in Pancreatic Cancer Cell Lines

| Compound | MiaPaCa-2 IC50 (µM) | PANC-1 IC50 (µM) | BxPC-3 IC50 (µM) |

| Gemcitabine HCl | 15.5 ± 2.1 | 25.8 ± 3.5 | 10.2 ± 1.8 |

| 1'-Epi Gemcitabine HCl | > 200 | > 200 | > 200 |

Data is illustrative. Actual experimental values should be determined.

Table 2: Apoptosis Induction in MiaPaCa-2 Cells after 48h Treatment

| Treatment (50 µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |

| Gemcitabine HCl | 35.7 ± 4.2 | 15.3 ± 2.1 |

| 1'-Epi Gemcitabine HCl | 4.1 ± 0.8 | 2.0 ± 0.4 |

Data is illustrative. Actual experimental values should be determined.

Table 3: Cell Cycle Arrest in PANC-1 Cells after 24h Treatment

| Treatment (25 µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.4 ± 3.1 | 30.1 ± 2.5 | 14.5 ± 1.9 |

| Gemcitabine HCl | 68.2 ± 4.5 | 15.6 ± 2.0 | 16.2 ± 2.1 |

| 1'-Epi Gemcitabine HCl | 56.1 ± 3.3 | 29.5 ± 2.6 | 14.4 ± 1.8 |

Data is illustrative. Actual experimental values should be determined.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2, PANC-1, BxPC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound and Gemcitabine Hydrochloride (as a positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound and Gemcitabine HCl in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[8]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Gemcitabine Hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and Gemcitabine HCl for the specified time (e.g., 48 hours). Include a vehicle control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol evaluates the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Gemcitabine Hydrochloride

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay for a duration of 24 hours.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes at 4°C.[12]

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

-

Resuspend the cell pellet in a staining solution containing RNase A and incubate for 5 minutes at room temperature to degrade RNA.[12]

-

Add PI solution to the cell suspension and incubate for 30 minutes in the dark at room temperature.[11]

-

Analyze the stained cells by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the parent compound, Gemcitabine. It is hypothesized that this compound, as an inactive epimer, will not significantly modulate these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1'-Epi gemcitabine, hydrochloride | 122111-05-1 | IE16542 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. kumc.edu [kumc.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for In Vivo Study of 1'-Epi Gemcitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride is an epimer of gemcitabine hydrochloride, a widely used chemotherapeutic agent.[1] Gemcitabine is a nucleoside analog that interferes with DNA synthesis and repair, leading to apoptosis and autophagy.[1][2] Specifically, gemcitabine is metabolized intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3][4][5] Gemcitabine triphosphate competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to "masked chain termination" where only one more nucleotide is added before DNA polymerase function is halted.[4][6][7] Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[2][4][5][7]

Due to the limited availability of in vivo efficacy data specifically for 1'-Epi Gemcitabine Hydrochloride, this document provides a detailed, proposed study design based on established protocols for its parent compound, gemcitabine, and other closely related analogs. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical in vivo evaluations of this compound.

Signaling Pathways of Gemcitabine and its Analogs

Gemcitabine and its analogs exert their cytotoxic effects by activating multiple signaling pathways, primarily those involved in DNA damage response and apoptosis. Upon incorporation into DNA and inhibition of DNA synthesis, gemcitabine induces replication stress, which in turn activates checkpoint signaling pathways to halt the cell cycle and attempt repair.[8][9] The two major pathways activated are the ATM-Chk2 and the ATR-Chk1 pathways.[8] If the DNA damage is too severe to be repaired, the cells are directed towards apoptosis.

Caption: Intracellular metabolism and mechanism of action of this compound.

Proposed In Vivo Study Design

This section outlines a comprehensive in vivo study design to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow

The proposed experimental workflow for the in vivo study is depicted below.

Caption: Proposed experimental workflow for an in vivo efficacy study.

Experimental Protocols

1. Animal Models

-

Choice of Model: Severe Combined Immunodeficient (SCID) mice or athymic nude mice are recommended for xenograft studies. For studies investigating the interaction with the immune system, a syngeneic tumor model in immunocompetent mice would be appropriate. Patient-derived xenograft (PDX) models are suggested for a more clinically relevant assessment.[10][11]

-

Cell Lines: Human pancreatic (e.g., BxPC-3, MiaPaCa-2, Panc-1), non-small cell lung (e.g., A549, H1975), or breast cancer cell lines are suitable choices based on the known clinical applications of gemcitabine.[6][12][13][14]

-

Animal Husbandry: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation and Growth

-

Subcutaneous Xenografts: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

-

Orthotopic Models: For a more clinically relevant tumor microenvironment, orthotopic implantation into the pancreas or lung can be performed.[12][13]

-

Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers and calculated using the formula: Volume = (length x width^2) / 2.

-